molecular formula C13H12BrNO4 B13698060 Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13698060
M. Wt: 326.14 g/mol
InChI Key: BQLHRUVHRAQYOZ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic isoxazole derivative characterized by a substituted phenyl ring at the 5-position of the isoxazole core and an ethyl ester group at the 3-position. Isoxazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors (e.g., membrane-bound pyrophosphatases, γ-aminobutyric acid transporters) and intermediates in drug discovery pipelines .

The compound’s synthesis likely follows established protocols for isoxazole formation, such as cycloaddition of nitrile oxides with alkynes or substitution reactions on pre-functionalized phenyl rings . Its bromine and methoxy groups confer unique electronic and steric properties, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 5-(3-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3

InChI Key

BQLHRUVHRAQYOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction often employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition . The reaction conditions usually involve heating the reactants at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of Ethyl 5-(3-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate, focusing on substituent variations, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Data Applications/Findings Evidence ID
This compound C₁₃H₁₂BrNO₄ ~342.15 3-Bromo, 4-methoxy phenyl Inferred: Bromine enhances electrophilicity; methoxy improves solubility. Likely intermediate for bioactive molecules (e.g., enzyme inhibitors). N/A (hypothetical)
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate C₁₃H₁₃NO₄ 247.25 4-Methoxy phenyl CAS 925006-96-8; ¹H NMR (CDCl₃): δ 7.6–6.8 (aromatic), 4.4 (q, ester), 3.8 (s, OCH₃). Used in synthesis of pyrophosphatase inhibitors .
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate C₁₃H₁₃NO₃ 247.25 3-Methyl phenyl ¹H NMR (CDCl₃): δ 7.65–7.27 (m, aromatic), 2.43 (s, CH₃); 80% yield. Intermediate for structure-activity relationship studies .
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate C₁₀H₉NO₃S 223.25 Thiophene-2-yl CAS 90924-54-2; used in organic synthesis for heterocyclic diversification. Reagent for functionalized heterocycles .
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate C₁₃H₁₂FNO₃ 249.24 4-Fluoro, 2-methyl phenyl CAS 1956356-21-0; ¹H NMR (CDCl₃): δ 7.3–6.9 (aromatic), 2.3 (s, CH₃). Explored in fluorinated bioactive compound libraries .
Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate C₉H₉N₃O₄ 231.19 2-Aminooxazol-4-yl ¹H NMR (acetone): δ 8.47 (pyridine), 7.07 (s, isoxazole); HRMS m/z 301.0858 [M+H]+. Inhibitor of bacterial enzymes .

Key Comparative Analysis:

Substituent Effects on Reactivity and Bioactivity: Bromine vs. Methoxy vs. Carboxy/Ester Groups: The 4-methoxy group improves solubility relative to carboxyphenyl derivatives (e.g., 11c in ), while ester groups (e.g., ethoxycarbonyl in ) facilitate further functionalization.

Synthetic Yields and Methods :

  • Yields for similar compounds range from 41% (10d, ) to 80% (10i, ), influenced by substituent steric effects and reaction conditions. Brominated derivatives often require longer reaction times or harsher conditions due to decreased reactivity .

Biological Relevance :

  • Compounds with electron-withdrawing groups (e.g., bromo, trifluoromethyl) show enhanced inhibitory activity against targets like pyrophosphatases .
  • Thienyl and heteroaromatic substituents (e.g., pyridinyl in ) expand π-stacking interactions in enzyme binding sites.

Spectroscopic Signatures :

  • ¹H NMR aromatic regions vary significantly: methoxy groups resonate at ~δ 3.8, while bromine deshields adjacent protons (δ 7.5–8.5) . Esters (δ 4.4–4.5) and methyl groups (δ 2.3–2.5) provide distinct fingerprints.

Biological Activity

Ethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a distinctive isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine atom and methoxy group enhances its reactivity and binding affinity to specific enzymes and receptors, making it a candidate for further pharmacological exploration .

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : this compound can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction blocks substrate access, thereby modulating enzymatic activity .
  • Receptor Modulation : The compound may interact with receptor proteins, affecting downstream signaling pathways. This modulation can influence cellular responses related to inflammation, apoptosis, and proliferation .

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound across various assays:

Cytotoxicity

A study evaluating the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60) indicated that this compound exhibits notable cytotoxicity. The IC50 values were found to be within a range that suggests effective inhibition of cell viability .

CompoundIC50 (µM)Mechanism
This compound86 - 755Induces apoptosis and cell cycle arrest
Other IsoxazolesVariesDifferent mechanisms observed

Gene Expression Analysis

The impact of this compound on gene expression was assessed using RT-PCR. Results showed that the compound significantly altered the expression levels of genes associated with apoptosis (Bcl-2, Bax) and cell cycle regulation (p21^WAF-1). Specifically, it decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Case Studies

  • Case Study on Anticancer Activity : A series of experiments demonstrated that this compound exhibited potent anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis in HL-60 cells through mitochondrial pathway activation .
  • Inflammation Modulation : Another study explored the anti-inflammatory effects of isoxazole derivatives, including this compound. It was found to significantly reduce IL-17a expression levels in vitro, indicating potential use in treating inflammatory diseases .

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